Bienvenue dans la boutique en ligne BenchChem!

Cucumarioside A2-2

Apoptosis mechanism Leukemia Caspase dependency

Cucumarioside A2-2 (CA2-2, CAS 95499-80-2) is a holothurian triterpene pentaoside glycoside (molecular formula C₅₉H₉₁NaO₂₉S, MW ~1319.4 g/mol) originally isolated from the Far-Eastern edible sea cucumber Cucumaria japonica. Structurally, CA2-2 is characterized by a holostane-type aglycone bearing a sulfated pentasaccharide chain in which glucose occupies the third monosaccharide position — a feature that distinguishes it from closely related pentaosides such as frondoside A.

Molecular Formula C59H91NaO29S
Molecular Weight 1319.4 g/mol
CAS No. 95499-80-2
Cat. No. B1669320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCucumarioside A2-2
CAS95499-80-2
SynonymsCucumarioside A2-2; 
Molecular FormulaC59H91NaO29S
Molecular Weight1319.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC67C(C(=O)CC6(C5=CCC4C3(C)C)C)C(OC7=O)(C)CCCC(=C)C)C)OS(=O)(=O)[O-])O)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(O9)CO)O)OC1C(C(C(C(O1)CO)O)OC)O)O.[Na+]
InChIInChI=1S/C59H92O29S.Na/c1-24(2)11-10-16-58(8)48-28(62)19-57(7)27-12-13-33-55(4,5)34(15-17-56(33,6)26(27)14-18-59(48,57)54(72)87-58)82-52-46(38(67)32(23-78-52)88-89(73,74)75)86-53-47(85-49-39(68)35(64)29(63)22-77-49)40(69)43(25(3)79-53)83-51-42(71)45(37(66)31(21-61)81-51)84-50-41(70)44(76-9)36(65)30(20-60)80-50;/h12,25-26,29-53,60-61,63-71H,1,10-11,13-23H2,2-9H3,(H,73,74,75);/q;+1/p-1
InChIKeyWULKPPVSMODIMK-NQSPPEQVSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cucumarioside A2-2 (CAS 95499-80-2) — A Structurally Distinct Marine Triterpene Pentaoside with Dual Cytotoxic–Immunomodulatory Activity


Cucumarioside A2-2 (CA2-2, CAS 95499-80-2) is a holothurian triterpene pentaoside glycoside (molecular formula C₅₉H₉₁NaO₂₉S, MW ~1319.4 g/mol) originally isolated from the Far-Eastern edible sea cucumber Cucumaria japonica [1]. Structurally, CA2-2 is characterized by a holostane-type aglycone bearing a sulfated pentasaccharide chain in which glucose occupies the third monosaccharide position — a feature that distinguishes it from closely related pentaosides such as frondoside A [2]. CA2-2 exhibits dual pharmacological behavior: direct cytotoxicity against tumor cells at micromolar concentrations (IC₅₀ 2.05–3 μM in multiple cancer lines) and potent immunomodulatory activity — including M1 macrophage polarization and purinergic P2X4 receptor engagement — at nanomolar doses [3]. This concentration-dependent functional bifurcation is a critical selection criterion for procurement decisions.

Why Frondoside A, Holotoxin A1, or Other Holothurian Glycosides Cannot Substitute for Cucumarioside A2-2


Holothurian triterpene glycosides are not functionally interchangeable despite their shared biosynthetic origin. CA2-2 differs from its closest structural analog frondoside A by a single monosaccharide substitution (glucose at position 3 in CA2-2 vs. xylose and an acetyl moiety on the aglycone in frondoside A), which produces diametrically opposite apoptosis signaling: CA2-2-induced apoptosis is strictly caspase-dependent, while frondoside A-induced cell death proceeds through a caspase-independent mitochondrial pathway [1]. Furthermore, CA2-2 is the only sea cucumber glycoside for which a specific molecular target — the P2X4 purinergic receptor on mature macrophages — has been experimentally validated at the nanomolar level using siRNA knockdown, patch-clamp electrophysiology, and surface plasmon resonance [2]. Even among other cucumariosides (e.g., A0-1, G1), neither P2X4 targeting nor M1-polarizing macrophage reprogramming with in vivo antitumor efficacy has been demonstrated [3]. These mechanistic differences carry direct consequences for experimental reproducibility and final application outcome, making blind substitution a source of irreproducible results.

Quantitative Comparator Evidence for Cucumarioside A2-2 (CAS 95499-80-2): Differentiation Against Closest Analogs


Caspase-Dependent vs. Caspase-Independent Apoptosis — Direct Comparison Against Frondoside A in HL-60 Leukemia Cells

CA2-2 and frondoside A, though both pentaoside triterpene glycosides, diverge fundamentally in their apoptosis execution pathway. In HL-60 human leukemia cells, CA2-2 (IC₅₀ 3 μM) induced apoptosis that was fully blocked by the pan-caspase inhibitor Z-VAD-fmk, confirming strict caspase dependency. By contrast, frondoside A (IC₅₀ 1 μM) induced more rapid and potent cell death that was unaffected by Z-VAD-fmk, operating via a caspase-independent mitochondrial pathway [1]. The structural basis for this mechanistic split is the third monosaccharide identity: glucose in CA2-2 vs. xylose (plus an acetyl moiety on the aglycone) in frondoside A [1]. This is the defining structure–activity relationship (SAR) evidence for this compound class.

Apoptosis mechanism Leukemia Caspase dependency

In Vivo Chemosensitization of Doxorubicin — 100% Survival at 70 Days in Ehrlich Ascites Carcinoma Model

CA2-2 at non-cytotoxic nanomolar concentrations (0.001–0.1 μM) effectively blocks P-glycoprotein (P-gp)-mediated efflux in Ehrlich ascites carcinoma (EAC) cells, increasing intracellular doxorubicin (DOX) accumulation by approximately 50% relative to untreated controls — an effect comparable to verapamil, the classical P-gp inhibitor [1]. In vivo, mice transplanted with EAC cells pre-exposed to CA2-2 (10 μg/kg/5 days i.p.) and subsequently treated with DOX (2 mg/kg/3 days i.p.) achieved a 100% survival rate over the entire 70-day observation period, compared to 60% survival with DOX alone (ALS: 70.0 ± 0.0 days vs. 60.8 ± 5.9 days; control ALS: 21.5 ± 0.4 days) [2]. CA2-2 alone (without DOX) extended ALS modestly to 29.8 ± 3.2 days. This chemosensitization magnitude — complete survival at 70 days — represents a 40-percentage-point survival advantage over DOX monotherapy.

Multidrug resistance Chemosensitization P-glycoprotein inhibition

P2X4 Purinergic Receptor as a Validated Molecular Target — Unique Among Holothurian Glycosides

CA2-2 is the only holothurian triterpene glycoside for which a specific molecular receptor target (P2X, predominantly P2X4) has been experimentally established. At low nanomolar concentrations (0.02 μM), CA2-2 binds to P2X4 receptors on mature murine peritoneal macrophages, enhancing reversible ATP-dependent Ca²⁺ influx and restoring Ca²⁺ transport following P2X receptor desensitization [1]. Target identity was confirmed by: (i) selective inhibition by P2X antagonists (PPADS, suramin), (ii) gene silencing via P2X4-specific siRNA which abolished the CA2-2-induced Ca²⁺ response, (iii) patch-clamp electrophysiology on single macrophages, and (iv) surface plasmon resonance (SPR) demonstrating direct CA2-2–P2X4 binding [1]. No equivalent receptor-level target has been identified for frondoside A, holotoxin A1, cucumarioside G1, or cucumarioside A0-1; these compounds are characterized only by broad membranolytic/cytotoxic activity [2].

Purinergic signaling P2X4 receptor Macrophage immunomodulation

Ex Vivo M1 Macrophage Polarization with In Vivo Antitumor Efficacy — CA2-2 as a Macrophage Cell Therapy Priming Agent

CA2-2 uniquely enables ex vivo polarization of murine macrophages to the antitumoral M1 phenotype for subsequent adoptive cell therapy. Incubation of mouse macrophages with CA2-2 produced M1-polarized cells that selectively targeted and killed 4T1 breast cancer and EAC cells in vitro . In syngeneic mouse models, adoptive transfer of CA2-2-polarized M1 macrophages significantly attenuated tumor growth and prolonged survival . Loading of near-infrared fluorochrome-labeled nanoparticles (MnMEIO-mPEG-CyTE777) into CA2-2-polarized macrophages confirmed efficient tumor tissue homing and penetration in vivo . No other holothurian glycoside — including frondoside A, holotoxin A1, or cucumarioside G1/A0-1 — has been demonstrated to produce functional M1-polarized macrophages with documented in vivo antitumor trafficking [1].

M1 macrophage polarization Cancer immunotherapy Adoptive cell therapy

Differential Hemolytic Potency — Quantitative Comparator Data Against Holotoxin A1 in Human Erythrocytes

In a direct comparative study of membrane-active properties, CA2-2 and holotoxin A1 were evaluated for hemolytic activity against human erythrocytes alongside plant Quillaja saponins. CA2-2 displayed a hemolytic ED₅₀ of 3 μg/mL vs. 2.6 μg/mL for holotoxin A1, indicating ~15% lower hemolytic potency [1]. Hemolytic ED₅₀ values for CA2-2 from an independent study on human O(I)+ erythrocytes were reported as 0.95 ± 0.04 μM (lowest concentration tested), with additional measurements at 2.03 ± 0.19 μM and 4.08 ± 0.36 μM across replicate conditions [2]. Unlike holotoxin A1, which binds cholesterol directly at a molar ratio of 1:8 in the absence of membrane lipids, CA2-2 requires the presence of membrane phospholipids (phosphatidylcholine or monogalactosyldiacylglycerol) to bind exogenous cholesterol — a property that has been exploited to formulate low-hemolytic TI-complex adjuvants (CA2-2:cholesterol:MGalDG at 6:2:4 w/w ratio producing minimal hemolytic activity) [1][3].

Hemolytic activity Membranotropic effect Cytotoxicity screening

Optimal Research and Industrial Application Scenarios for Cucumarioside A2-2 Based on Quantitative Differentiation Evidence


Caspase-Dependent Apoptosis Research in Hematological Malignancies

For investigations requiring dissection of caspase-dependent vs. caspase-independent cell death pathways, CA2-2 is the ligand of choice over frondoside A. The IC₅₀ of 3 μM in HL-60 leukemia cells, combined with the complete abrogation of apoptosis by Z-VAD-fmk, provides a clean, well-characterized system for interrogating caspase-3/7/9 activation cascades in leukemic models [1]. Frondoside A, with its caspase-independent mechanism, cannot substitute in this specific experimental design.

Multidrug Resistance (MDR) Reversal and Doxorubicin Chemosensitization In Vivo

CA2-2 is uniquely qualified for in vivo MDR-reversal studies combining a P-glycoprotein inhibitor with standard chemotherapy. The documented protocol using 10 μg/kg CA2-2 i.p. pre-treatment for 5 days followed by DOX at 2 mg/kg yields 100% survival at 70 days in the EAC model — a quantitative efficacy benchmark not available for frondoside A or any other holothurian glycoside in this combination context [2]. Researchers procuring CA2-2 for chemo-adjuvant development can directly reference this dosing regimen and survival endpoint.

P2X4 Purinergic Receptor Pharmacology and Macrophage Calcium Signaling

CA2-2 at 0.02 μM is the only validated small-molecule tool compound from the marine natural product space for studying P2X4-mediated calcium signaling in primary macrophages. The combination of siRNA knockdown, patch-clamp electrophysiology, and SPR binding data establishes a target engagement framework that allows procurement for purinergic receptor research with a defined molecular pharmacology [3]. No alternative holothurian glycoside offers this receptor-level resolution.

Ex Vivo M1 Macrophage Polarization for Adoptive Cell Therapy Development

CA2-2 is the sole holothurian glycoside enabling ex vivo generation of antitumoral M1 macrophages for adoptive transfer. The published protocol — incubation of murine macrophages with CA2-2, validation of M1 markers by flow cytometry, and in vivo tracking with NIR nanoparticle-loaded cells demonstrating tumor homing — provides a complete experimental workflow for immuno-oncology groups developing macrophage-based cellular therapeutics . Procurement of CA2-2 for this application is supported by peer-reviewed syngeneic mouse efficacy data.

Quote Request

Request a Quote for Cucumarioside A2-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.